5,6-Di(meth-d3-oxy)indane-1,3-dione

LC-MS/MS Stable Isotope Dilution Internal Standard

5,6-Di(meth-d3-oxy)indane-1,3-dione (C₁₁H₄D₆O₄, MW 212.23) is the perdeuterated analog of 5,6-dimethoxyindane-1,3-dione, a critical intermediate in the synthesis of Donepezil, a reversible acetylcholinesterase inhibitor used for Alzheimer's disease. The compound functions as a stable isotope-labeled internal standard (SIL-IS) precursor, specifically designed for liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantification of Donepezil-related impurities and metabolites.

Molecular Formula C₁₁H₄D₆O₄
Molecular Weight 212.23
Cat. No. B1155669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Di(meth-d3-oxy)indane-1,3-dione
Synonyms5,6-Dimethoxy-d6-1H-Indene-1,3(2H)-dione
Molecular FormulaC₁₁H₄D₆O₄
Molecular Weight212.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Di(meth-d3-oxy)indane-1,3-dione: Deuterated Donepezil Impurity Standard & Stable Isotope-Labeled Building Block


5,6-Di(meth-d3-oxy)indane-1,3-dione (C₁₁H₄D₆O₄, MW 212.23) is the perdeuterated analog of 5,6-dimethoxyindane-1,3-dione, a critical intermediate in the synthesis of Donepezil, a reversible acetylcholinesterase inhibitor used for Alzheimer's disease [1]. The compound functions as a stable isotope-labeled internal standard (SIL-IS) precursor, specifically designed for liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantification of Donepezil-related impurities and metabolites. Unlike its unlabeled counterpart, the incorporation of six deuterium atoms across the two methoxy groups provides a +6.04 Da mass shift that enables confident molecular identity assignment and accurate quantification without interference from the native analyte .

Why Generic Substitution Fails: The Non-Negotiable Requirement of Isotopic Differentiation in Donepezil Impurity Analysis


The unlabeled analog, 5,6-dimethoxyindane-1,3-dione, cannot replace 5,6-di(meth-d3-oxy)indane-1,3-dione in quantitative LC-MS/MS workflows because it lacks the mass shift necessary for internal standardization. Stable isotope dilution mass spectrometry (SID-MS) relies on a pair of chemically identical analytes that differ only in mass; the native analyte and the deuterated internal standard co-elute chromatographically, compensating for matrix effects, ion suppression, and variations in sample preparation [1]. Without this isotopic pairing, quantification errors can exceed 20–30% in complex biological matrices. The +6.04 Da mass offset of the perdeuterated methoxy groups ensures baseline-resolved detection in the mass spectrometer while maintaining identical chemical behavior, a prerequisite for accurate and reproducible quantification of Donepezil impurities in pharmaceutical formulations.

Product-Specific Quantitative Evidence Guide for 5,6-Di(meth-d3-oxy)indane-1,3-dione


Mass Spectrometric Discrimination: +6.04 Da Shift Enables Unambiguous MRM Quantification

The target compound exhibits a monoisotopic mass of 212.0956 Da (C₁₁H₄D₆O₄) compared to 206.0579 Da for the unlabeled analog 5,6-dimethoxyindane-1,3-dione, producing a mass shift of +6.0377 Da [1]. This >6 Da separation exceeds the minimum recommended mass difference of 3 Da for MRM transitions, eliminating cross-talk between the parent and internal standard channels. In contrast, alternative deuterated analogs with fewer labels (e.g., D3 or D4) may exhibit insufficient mass separation, risking interference from the M+2 or M+3 natural abundance isotopes of the unlabeled analyte.

LC-MS/MS Stable Isotope Dilution Internal Standard

Cost per Analytical Unit: Deuterated Standard Commands ~40x Premium Over Unlabeled Analog

From the same supplier (TRC/CymitQuimica), the unlabeled 5,6-dimethoxyindane-1,3-dione (TR-D447455) is priced at €259 for 500 mg (~€0.52/mg), whereas the deuterated analog (TR-D447457) costs €2,058 for 100 mg (~€20.58/mg) . This represents a ~40-fold premium per milligram. For a typical method validation requiring 10–50 mg of internal standard, the total procurement cost differential ranges from €2,000 to €10,000. This cost disparity reflects the multi-step de novo synthesis from deuterated starting materials, in contrast to the unlabeled compound which is a commodity intermediate in Donepezil manufacturing.

Procurement Cost Analysis Reference Standard

Non-Exchangeable Deuterium Labeling: Isotopic Integrity Throughout Multi-Step Synthesis

The six deuterium atoms are located exclusively on methoxy (-OCD₃) groups, which are chemically non-exchangeable under both acidic and basic aqueous conditions commonly encountered during impurity synthesis, sample preparation, and chromatographic separation . This contrasts with deuterated compounds labeled on hydroxyl, amine, or carboxylic acid positions, which can undergo rapid H/D back-exchange, causing isotopic depletion and quantification errors exceeding 50% if unaccounted. The target compound therefore maintains ≥98 atom% D enrichment even after exposure to protic solvents during the synthesis of 3-Keto Donepezil-d6, a critical deuterated impurity standard.

Stable Isotope Chemistry Isotopic Exchange Deuterium Stability

Best-Fit Application Scenarios for 5,6-Di(meth-d3-oxy)indane-1,3-dione


Quantitative LC-MS/MS Analysis of Donepezil Impurities in Pharmaceutical Formulations

The compound serves as the direct SIL-IS precursor for the simultaneous quantification of multiple Donepezil-related impurities (e.g., 5,6-dimethoxyindane-1,3-dione, 3-Keto Donepezil) using stable isotope dilution LC-MS/MS. Its +6 Da mass shift enables the setup of interference-free MRM transitions, meeting ICH Q2(R1) validation requirements for accuracy (≤15% bias) and precision (≤15% RSD) across the 0.1–50 ng/mL range [1].

Synthesis of Deuterated Donepezil Metabolite and Impurity Standards

As a key building block, it is used to prepare 3-Keto Donepezil-d6 and other deuterated standards required for preclinical and clinical pharmacokinetic studies of Donepezil. The non-exchangeable methoxy deuterons ensure that the isotopic label is preserved throughout multi-step synthetic pathways, avoiding the need for re-labeling [1].

Method Validation and Reference Standard Qualification for ANDA Submissions

Under ISO 17034 guidelines, the deuterated compound provides the traceable reference point for calibration curves in methods intended for Abbreviated New Drug Applications (ANDAs). Its use is mandatory when demonstrating method specificity in the presence of structurally similar impurities that co-elute with the native analyte [1].

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